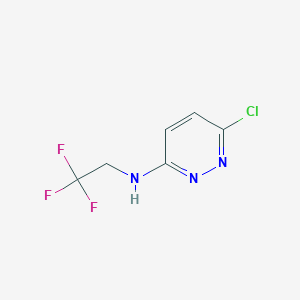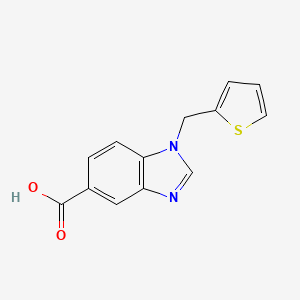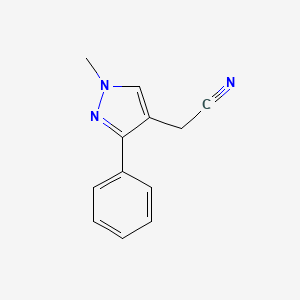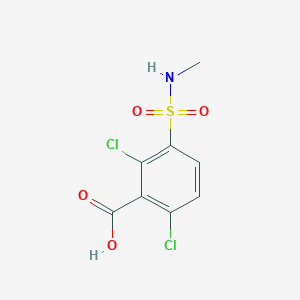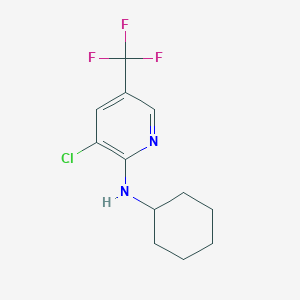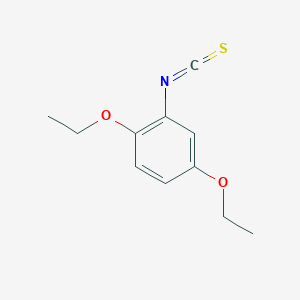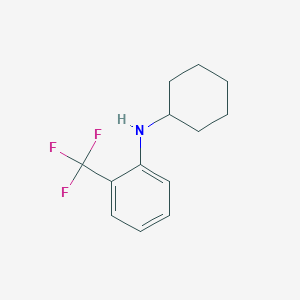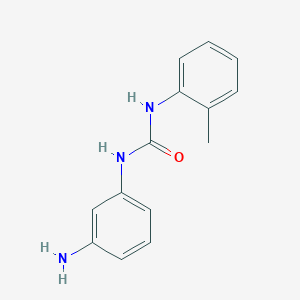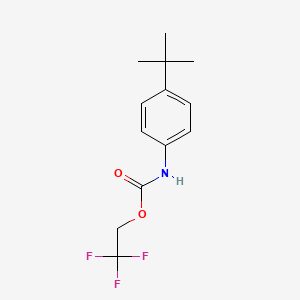
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate is a chemical compound with the CAS Number: 1087789-00-1 . It has a molecular weight of 275.27 and its IUPAC name is 2,2,2-trifluoroethyl 4-tert-butylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Novel Reduction Methods
Research has shown that similar compounds can undergo novel reduction processes. For example, tert-butyl N-(2-bromophenyl)carbamate reacted with ethyl perfluorooctanoate under specific conditions not to yield the expected product but to undergo an abnormal reduction, revealing insights into the reduction mechanisms of perfluoroalkyl ketones with lithium alkoxides (Sokeirik et al., 2006).
Synthetic Methodologies
A study on the α-amination of methyllithium catalyzed by DTBB demonstrated the versatility of carbamates in synthetic organic chemistry, offering pathways to functionalize carbamates under different conditions (Ortiz, Guijarro, & Yus, 1999).
Structural and Molecular Analysis
Investigations into the structure and bonding of N–CF3 bonds in carbamates have provided detailed insights into their molecular configuration, showcasing the unique characteristics of the N-CF3 bond and its implications for molecular design (Brauer, Burger, Pawelke, & Wilke, 1988).
Chemical Synthesis and Deprotection
Research into the synthesis and deprotection of penta-N-protected polyamides has explored the use of carbamates for the selective deprotection of amino-protecting groups, highlighting the compound's utility in complex synthetic procedures (Pak & Hesse, 1998).
Directed Lithiation and Functionalization
Studies have also examined the directed lithiation of carbamates to enable the selective functionalization of molecules, providing valuable methodologies for organic synthesis and the construction of complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHESAJBLNPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



